METHYL 2-[4-(2-PYRIDYL)PIPERAZINO]ACETATE
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Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-methyl-2-(3-pyridinyl)quinoline, have shown potent anticancer properties . They have demonstrated a narrow safe margin and prominent selective cytotoxicity for certain cancer cell lines .
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it might interact with its targets in a way that disrupts their normal function, leading to cytotoxic effects .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways related to cell growth and proliferation, leading to their anticancer effects .
Result of Action
Based on the structural similarity to other compounds, it can be hypothesized that it might induce cytotoxic effects in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-pyridyl)piperazino]acetate typically involves the reaction of 2-pyridylpiperazine with methyl chloroacetate under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and optimizing yield and purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-pyridyl)piperazino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-(2-pyridyl)piperazino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-Boc-piperazino)-2-(2-pyridyl)acetate: A similar compound with a Boc-protected piperazine group.
2-(4-Boc-piperazino)-2-(2-pyridyl)acetic acid: The acid form of the compound.
Uniqueness
Methyl 2-[4-(2-pyridyl)piperazino]acetate is unique due to its combination of a pyridine ring and a piperazine moiety, which allows for diverse chemical reactivity and potential biological activity . The ester group also provides a site for further chemical modifications .
Properties
IUPAC Name |
methyl 2-(4-pyridin-2-ylpiperazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-12(16)10-14-6-8-15(9-7-14)11-4-2-3-5-13-11/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHWAWLBXSBTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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